2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound characterized by its pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. The molecular formula of this compound is C11H15NO3, and it has a molecular weight of approximately 209.24 g/mol. Its structure includes a pyridine ring with additional functional groups that contribute to its chemical reactivity and biological activity .
This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis. Pyridine compounds are widely studied for their roles as building blocks in pharmaceuticals and agrochemicals . The specific structural features of 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid enhance its potential applications in scientific research.
The synthesis of 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid typically involves several steps:
These methods highlight the versatility of synthetic approaches available for preparing this compound.
The molecular structure of 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 2,4-dimethyl-6-oxo-1-propylpyridine-3-carboxylic acid |
InChI | InChI=1S/C11H15NO3/c1-4-5H2,1... |
InChI Key | SAJCBPIIVUSGNK-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=C(C(=CC1=O)C)C(=O)O)C |
This data provides insight into the compound's unique structural features, which significantly influence its chemical behavior and interactions in biological systems .
2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is involved in various chemical reactions:
Typical reagents used in these reactions include:
Controlled temperatures and pH levels are crucial to achieving desired reaction outcomes .
The mechanism of action for 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various pharmacological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved in its biological activity .
The physical and chemical properties of 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid include:
Property | Value |
---|---|
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Data not specified; typically requires experimental determination |
These properties influence how the compound behaves in different environments and its suitability for various applications .
2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid has several notable applications:
These applications underscore the compound's significance in scientific research and industrial processes .
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 18866-87-0
CAS No.: